Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-
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Overview
Description
Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- is a complex organic compound with a unique structure. It is characterized by a cyclobutane ring substituted with ethenyl, methyl, and methylethenyl groups. The compound’s stereochemistry is specified by the (1R,2S)-rel- configuration, indicating the relative spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes.
Scientific Research Applications
Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe to study enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2S,4S): This compound has a similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Cyclohexanol, 3-ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)-, [1R-(1α,2α,3β,6α)]: Another similar compound with a cyclohexanol ring and different substituents.
Uniqueness
Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclohexane and cyclohexanol analogs. The specific stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
Properties
CAS No. |
41294-17-1 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1R,2S)-1-ethenyl-1-methyl-2-prop-1-en-2-ylcyclobutane |
InChI |
InChI=1S/C10H16/c1-5-10(4)7-6-9(10)8(2)3/h5,9H,1-2,6-7H2,3-4H3/t9-,10-/m0/s1 |
InChI Key |
HRWMELJDGVNKEO-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]1(C)C=C |
Canonical SMILES |
CC(=C)C1CCC1(C)C=C |
Origin of Product |
United States |
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